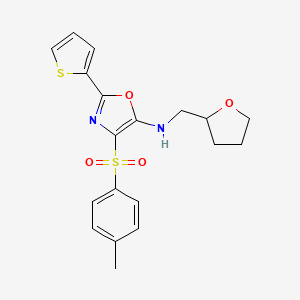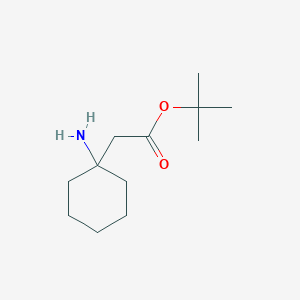
Tert-butyl 2-(1-aminocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(1-aminocyclohexyl)acetate, also known as tert-butyl carbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of Tert-butyl 2-(1-aminocyclohexyl)acetate 2-(1-aminocyclohexyl)acetate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which plays a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress the migration and invasion of cancer cells. Additionally, it has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl 2-(1-aminocyclohexyl)acetate 2-(1-aminocyclohexyl)acetate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, it has been shown to possess a high degree of selectivity towards cancer cells, making it a promising candidate for the development of targeted therapies. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
Despite the promising results obtained from studies on Tert-butyl 2-(1-aminocyclohexyl)acetate 2-(1-aminocyclohexyl)acetate, there are still many avenues for future research. One potential direction is the development of new synthetic methods for the production of this compound, which could lead to increased yields and improved purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential new targets for drug development. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in the treatment of various diseases.
Synthesis Methods
Tert-butyl 2-(1-aminocyclohexyl)acetate can be synthesized through a multistep process involving the reaction of this compound carbamate with various reagents. One of the most commonly used methods involves the reaction of this compound carbamate with 1-bromo-1-cyclohexene in the presence of a palladium catalyst, followed by hydrolysis to yield the desired product.
Scientific Research Applications
Tert-butyl 2-(1-aminocyclohexyl)acetate has been extensively studied for its potential applications in the field of medicinal chemistry. Numerous studies have demonstrated its antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
tert-butyl 2-(1-aminocyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYHQZSQVRGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

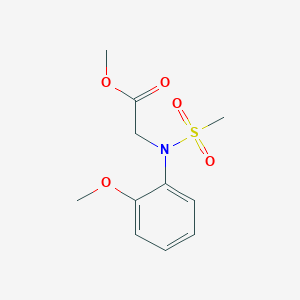
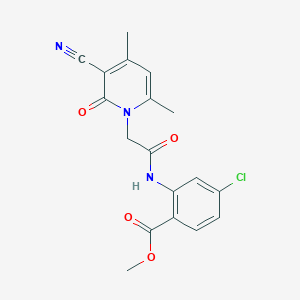
![(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2679059.png)
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2679066.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)
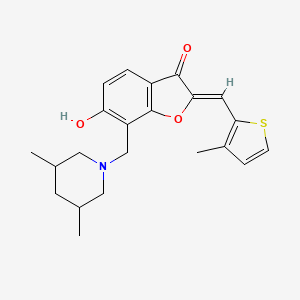
![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)
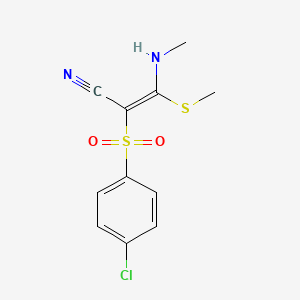

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)
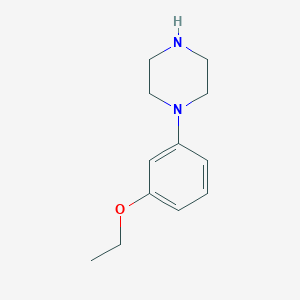
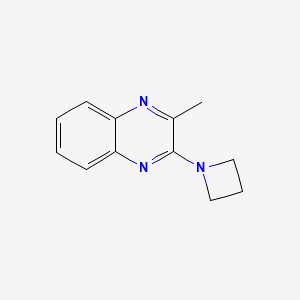
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)
